(2-Oxaadamant-1-yl)amine
Overview
Description
“(2-Oxaadamant-1-yl)amine” is a versatile chemical compound with potential applications in scientific research. It is a derivative of ammonia where one or more of the hydrogens has been replaced by an alkyl or aryl group .
Synthesis Analysis
The synthesis of several (2-oxaadamant-1-yl)amines has been reported in various studies . One method involves the reductive alkylation of amines with formaldehyde and sodium cyanoborohydride, which affords tertiary amines in high yields .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an oxygen atom replacing a methylene unit in the adamantane nucleus . This modification is known to usually lead to analogues showing similar activity to the parent compound .Chemical Reactions Analysis
(2-Oxaadamant-1-yl)amines have been evaluated as NMDA receptor antagonists . The presence of a substituent in C-3 in the 2-oxaadamantane nucleus is essential for NMDA receptor antagonism .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its unique structure. It exhibits a rich array of chemical properties, including nucleophilicity, basicity, and coordination ability, which make it a valuable building block in organic synthesis .Mechanism of Action
Future Directions
The future directions for (2-Oxaadamant-1-yl)amine research could involve further exploration of its potential applications in medicinal chemistry, where it could serve as an essential component of drugs and bioactive molecules . Additionally, its unique electronic, optical, and mechanical properties make it suitable for applications in organic electronics, photovoltaics, and biomaterials .
Properties
IUPAC Name |
2-oxatricyclo[3.3.1.13,7]decan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c10-9-4-6-1-7(5-9)3-8(2-6)11-9/h6-8H,1-5,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLQURFGCICSRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(O3)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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